1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride
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Overview
Description
1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of an indene moiety fused to a pyrrolidine ring, forming a spiro connection
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride typically involves the reaction of indene derivatives with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the spirocyclization process. The reaction is usually carried out in an organic solvent at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used in hydrogenation reactions.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, making it a potential therapeutic agent .
Comparison with Similar Compounds
2,3-Dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the spiro linkage.
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride: This derivative includes a bromine atom, which can alter its chemical properties and reactivity.
Uniqueness: 1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride is unique due to its specific spiro linkage and the resulting three-dimensional structure.
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,3'-pyrrolidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-11-8-12(5-6-13-9-12)7-10(11)3-1;/h1-4,13H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYAHYUSPKYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC3=CC=CC=C3C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097996-29-5 |
Source
|
Record name | 1,3-dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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